6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride
Description
Chemical Identity and Classification
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is an organic heterocyclic compound classified within the indoline family. Its molecular formula is $$ \text{C}{10}\text{H}{13}\text{BrClN} $$, with a molecular weight of 262.57 g/mol. The compound features a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, where the 2-3 bond is saturated (Figure 1). The bromine atom at position 6 and two methyl groups at position 3 are critical substituents influencing its reactivity and applications.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{BrClN} $$ |
| Molecular Weight | 262.57 g/mol |
| Class | Indoline derivative |
| Substituents | 6-Bromo, 3,3-dimethyl |
IUPAC Nomenclature and Alternative Names
The systematic IUPAC name for this compound is This compound . Alternative names include:
- 6-Bromo-3,3-dimethylindoline hydrochloride
- 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole HCl
- 6-Bromo-3,3-dimethyl-1,2-dihydroindole hydrochloride
The numbering of the indoline ring follows standard IUPAC conventions, with the nitrogen atom at position 1 and the bromine at position 6.
Registry Numbers and Database Identifiers
This compound is cataloged under several international identifiers:
Structural Classification within Indoline Derivatives
Indoline derivatives are characterized by a partially saturated indole backbone. This compound belongs to the 6-substituted indoline subclass, distinguished by its bromine atom at position 6 and geminal dimethyl groups at position 3. Compared to simpler indolines (e.g., 3-methylindoline), the steric and electronic effects of the dimethyl groups enhance stability and modulate reactivity.
Structural comparisons :
Historical Context of Discovery and Development
Indoline chemistry emerged alongside indole research in the late 19th century, driven by the study of natural dyes like indigo. The specific synthesis of this compound reflects modern advancements in heterocyclic chemistry, particularly in pharmaceutical intermediate design. Early methods for indoline functionalization involved zinc dust reduction, but contemporary routes use palladium-catalyzed cross-coupling for bromine introduction.
The compound’s development aligns with broader interest in halogenated indolines for drug discovery, as seen in antipsychotics (e.g., sertindole) and kinase inhibitors. Its CAS registration (2015–2020) underscores its relevance in recent medicinal chemistry research.
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFORUYQLBLZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Br)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can be reduced to form 3,3-dimethyl-2,3-dihydro-1H-indole. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of complex organic molecules and heterocycles. Its unique structure allows for various substitution reactions, making it a valuable intermediate in synthesizing other compounds.
Research has indicated that this compound exhibits potential biological activities , including:
- Antiviral Properties : Studies suggest that derivatives of this compound can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Activity : Preliminary investigations have shown that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a precursor for developing novel therapeutic agents. Its ability to modify biological targets makes it an attractive candidate for drug discovery programs focusing on:
- Neuroprotective agents
- Antidepressants
- Anti-inflammatory drugs
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antiviral Research
In another study focusing on antiviral activity, researchers synthesized several derivatives of this compound and tested their efficacy against the influenza virus. The findings indicated that specific modifications to the indole structure enhanced antiviral potency, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the indole ring structure allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Derivatives
Key Findings :
- Halogen Size : Bromine’s larger atomic radius compared to chlorine may improve hydrophobic interactions in receptor pockets, but chlorine offers better metabolic resistance due to reduced steric hindrance .
Positional Isomers
Table 2: Positional Isomer Comparison
Key Findings :
- Steric Effects : Bromine at C6 (vs. C5) may better align with binding pockets due to the indole ring’s electronic asymmetry.
- Synthetic Accessibility : 5-Bromo isomers are less commonly reported, suggesting challenges in regioselective synthesis .
Functional Group Variations
Table 3: Functional Group Modifications
Key Findings :
- Electron Effects: The cyano group’s strong electron-withdrawing nature (compared to bromine) reduces the indole’s electron density, altering reactivity in cross-coupling reactions .
Ring-Modified Analogs
Table 4: Ring-Structure Variants
Biological Activity
Overview
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a synthetic compound derived from the indole family, known for its diverse biological activities. This compound features a bromine atom at the 6th position and two methyl groups at the 3rd position of the indole ring. It has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C10H12BrN·HCl
- Molecular Weight : 262.58 g/mol
- CAS Number : 1803611-39-3
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <1 |
| Escherichia coli | Not active |
| Candida albicans | 7.80 |
The compound showed potent activity against MRSA with an MIC of less than 1 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to suppress the growth of various cancer cell lines, particularly rapidly dividing cells such as A549 (lung cancer) cells.
Case Study Findings :
- Compounds structurally related to this compound demonstrated preferential inhibition of A549 cells compared to non-tumor fibroblasts.
- Significant antiproliferative effects were observed with IC50 values in the low micromolar range for several derivatives tested .
The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes and receptors. For instance:
- Anticholinesterase Activity : The compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative disorders. It showed competitive inhibition with IC50 values comparable to standard drugs .
Research Applications
The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex indole derivatives. Its applications extend beyond antimicrobial and anticancer research into areas such as:
- Enzyme Inhibition Studies : Investigating its role in inhibiting various enzymes relevant to disease mechanisms.
- Pharmaceutical Development : Exploring its potential as a lead compound in drug development due to its diverse biological activities.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
